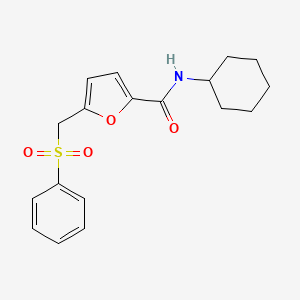
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as BFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFPC belongs to the class of sulfonylpiperidine derivatives that have been synthesized and tested for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is not well understood. However, it is believed that N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to block the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. By blocking sodium channels, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide may reduce the excitability of neurons, leading to its analgesic, anti-inflammatory, and anticonvulsant effects.
Biochemical and Physiological Effects
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to reduce the activity of cyclooxygenase-2, an enzyme that is critical for the production of prostaglandins, which are involved in inflammation. Furthermore, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to reduce the activity of c-fos, a transcription factor that is involved in the regulation of gene expression in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has several advantages for lab experiments. First, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is relatively easy to synthesize, making it a readily available compound for further research. Second, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent pharmacological effects, making it a promising candidate for the development of new therapeutics. However, there are also some limitations to using N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments. For example, the exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is not well understood, which may limit its potential applications. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has not been extensively studied in humans, which may limit its translational potential.
Orientations Futures
There are several future directions for research on N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide. First, further studies are needed to elucidate the exact mechanism of action of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide, which may provide insight into its potential therapeutic applications. Second, studies are needed to investigate the safety and efficacy of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in humans, which may pave the way for its use as a new therapeutic agent. Additionally, studies are needed to investigate the potential of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in other disease models, such as cancer and neurodegenerative diseases. Finally, studies are needed to investigate the potential of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide in combination with other drugs, which may enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 2-fluorobenzaldehyde with piperidine-4-carboxylic acid, followed by the addition of benzylamine and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide. The synthesis of N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps, making it a promising candidate for further research.
Applications De Recherche Scientifique
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been studied extensively for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to exhibit potent analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Furthermore, N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-8-4-5-9-18(17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJQMMYLTXMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)



![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)